molecular formula C11H8BrFN2O B2903252 5-Bromo-2-(4-fluorobenzyloxy)pyrimidine CAS No. 1635413-26-1

5-Bromo-2-(4-fluorobenzyloxy)pyrimidine

Cat. No. B2903252
M. Wt: 283.1
InChI Key: NOGAPUGCWLHEPV-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-fluorobenzyloxy)pyrimidine is a chemical compound with the molecular formula C11H8BrFN2O . It is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(4-fluorobenzyloxy)pyrimidine can be analyzed using various spectroscopic techniques such as FT-IR, FT-RAMAN, NMR, and UV-Vis . The exact structure can be determined by these methods, but specific details are not available in the literature.

Scientific Research Applications

Role in Cancer Treatment

Fluorinated pyrimidines, including 5-Bromo-2-(4-fluorobenzyloxy)pyrimidine derivatives, play a significant role in cancer treatment. The most notable among these is 5-Fluorouracil (5-FU), widely used to treat over 2 million cancer patients annually. The compound's mechanism involves inhibiting thymidylate synthase and perturbing nucleic acid structure and dynamics, highlighting its critical role in cancer chemotherapy. The precision use of these compounds in personalized medicine is an area of intense research, indicating their potential in targeted cancer therapy (Gmeiner, 2020).

Antiviral Applications

Fluorinated pyrimidine analogs have demonstrated potent antiviral properties, particularly against HIV-1. The incorporation of fluorine into pyrimidine nucleotides has shown to alter their kinetic parameters and improve the overall efficiency of nucleotide incorporation during both DNA- and RNA-directed synthesis. This enhanced incorporation might partly explain the potency of these nucleosides against HIV-1, signifying the importance of these compounds in antiviral therapies (Ray et al., 2003).

Applications in Synthetic Chemistry

The pyranopyrimidine core, closely related to 5-Bromo-2-(4-fluorobenzyloxy)pyrimidine, is crucial in medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Recent studies have focused on synthesizing various derivatives of this scaffold, employing hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. These efforts highlight the compound's versatility and its potential in developing lead molecules for various therapeutic applications (Parmar et al., 2023).

Chemotherapy Enhancement

The combination of fluorinated pyrimidines with other agents like N-(phosphonacetyl)-L-asparate (PALA) has been studied for enhanced therapeutic activity in chemotherapy. Although initial clinical trials with such combinations were not conclusive, very recent studies adhering to the principles determined in preclinical studies have reported enhanced efficacy. These findings underscore the potential benefits and the need for precise biochemical modulation in cancer chemotherapy (Martin & Kemeny, 1992).

Non-Proliferative Roles in Cancer

In addition to their well-known roles in cell proliferation, recent studies have highlighted non-proliferative roles for pyrimidine metabolism in cancer. For instance, in leukemic cells, pyrimidine catabolism induces terminal differentiation toward the monocytic lineage, which checks aberrant cell proliferation. This broadens the understanding of pyrimidine molecules as potential oncometabolites and opens new avenues for therapeutic interventions beyond conventional antimetabolites (Siddiqui & Ceppi, 2020).

Safety And Hazards

The safety data sheet for 5-Bromo-2-(4-fluorobenzyloxy)pyrimidine indicates that it may cause severe skin burns and eye damage. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-2-[(4-fluorophenyl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-9-5-14-11(15-6-9)16-7-8-1-3-10(13)4-2-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGAPUGCWLHEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=NC=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(4-fluorobenzyloxy)pyrimidine

Citations

For This Compound
3
Citations
OS Reddy, CV Suryanarayana, KJP Narayana… - Medicinal Chemistry …, 2015 - Springer
An efficient synthetic approach for 2,5-disubstituted pyrimidines has been reported. The desired 2,5-substituted pyrimidines were obtained by Suzuki coupling of 2-substituted benzyloxy-…
Number of citations: 23 link.springer.com
S Reddy Onteddu, B Ramana Mutchu… - …, 2020 - Wiley Online Library
Sonogashira coupling between diversely substituted 2‐benzyloxy‐5‐bromopyrimidines and various aryl and aliphatic alkynes in the presence of catalytic amount of PdCl 2 (PPh 3 ) 2 …
BH Babu - researchgate.net
An efficient synthetic approach for 2, 5-disubstituted pyrimidines has been reported. The desired 2, 5-substituted pyrimidines were obtained by Suzuki coupling of 2-substituted …
Number of citations: 2 www.researchgate.net

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